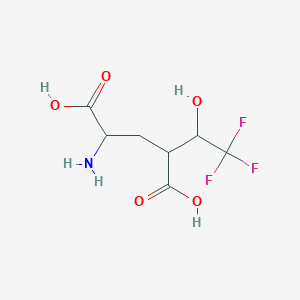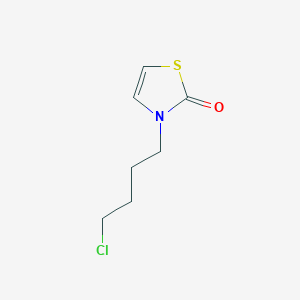
3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one is an organic compound that belongs to the thiazolidinone class. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a chlorobutyl group attached to the thiazolidine ring makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 4-chlorobutylamine with a thioamide under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazolidinone derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: Similar in structure but contains an indole ring instead of a thiazolidine ring.
4-Chlorobutylbenzene: Contains a benzene ring instead of a thiazolidine ring.
3-(4-Chlorobutyl)-5-cyanoindole: Contains a cyano group and an indole ring.
Uniqueness
3-(4-Chlorobutyl)-2,3-dihydro-1,3-thiazol-2-one is unique due to its thiazolidine ring structure, which imparts specific chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H10ClNOS |
|---|---|
Poids moléculaire |
191.68 g/mol |
Nom IUPAC |
3-(4-chlorobutyl)-1,3-thiazol-2-one |
InChI |
InChI=1S/C7H10ClNOS/c8-3-1-2-4-9-5-6-11-7(9)10/h5-6H,1-4H2 |
Clé InChI |
LXSRBHGQLIDRHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=O)N1CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13186789.png)
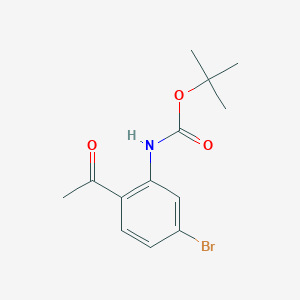

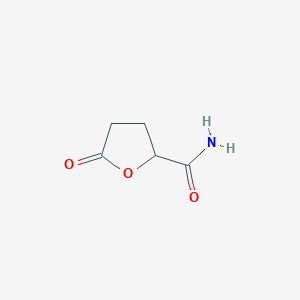
![3-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13186808.png)
![9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13186814.png)
amine](/img/structure/B13186817.png)
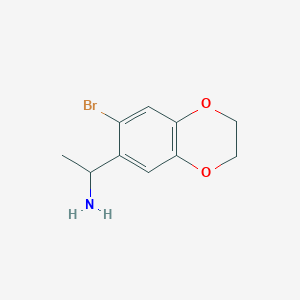
![N-(4-[(2-Oxopropyl)sulfanyl]phenyl)acetamide](/img/structure/B13186826.png)
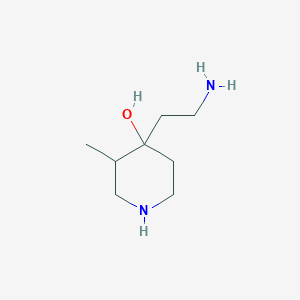
![Methyl 4-[3,5-bis(3-fluoro-4-methoxycarbonylphenyl)phenyl]-2-fluorobenzoate](/img/structure/B13186834.png)

![tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13186868.png)
